1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
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Overview
Description
1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a complex organic compound belonging to the class of quinoline derivatives.
Mechanism of Action
Target of Action
Similar compounds such as phenylamino-phenoxy-quinoline derivatives have been studied for their interaction with the main protease of sars-cov-2 .
Mode of Action
Similar compounds have shown to interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions play a crucial role in the division and proliferation of the virus into the cell .
Biochemical Pathways
Similar compounds have shown to interact with amino acid residues such as his41, glu166, and gln192 . These amino acids are related to the proteolytic cleavage process of the catalytic triad mechanisms .
Result of Action
Similar compounds have shown to have low binding energy values and appropriate molecular properties .
Biochemical Analysis
Biochemical Properties
1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione, as a quinoline derivative, has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have shown high cytotoxic activity against some human cancer cells
Molecular Mechanism
It has been suggested that phenylamino-phenoxy-quinoline derivatives might interact and bind in a similar area to NNRTIs within the pocket of HIV-1 RT . Further
Preparation Methods
The synthesis of 1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione typically involves multi-step reactions. One common method includes the condensation of aniline with naphthoquinone under acidic conditions, followed by cyclization and oxidation steps . Industrial production methods often employ microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in developing new therapeutic agents for diseases like malaria and tuberculosis.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is unique compared to other quinoline derivatives due to its specific structural features and biological activities. Similar compounds include:
Quinazoline derivatives: Known for their anticancer and anti-inflammatory properties.
Isoquinoline derivatives: Studied for their antimalarial and antimicrobial activities.
Pyrroloquinoline derivatives: Investigated for their neuroprotective and antioxidant effects.
Properties
IUPAC Name |
16-anilino-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h1-12,23H,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPJOPIMRUHJSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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